Cas no 70598-12-8 (1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl-)

1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl-, is a brominated phenyl-substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the pyrazole core and bromophenyl moiety, make it a valuable intermediate for synthesizing biologically active compounds. The presence of both aromatic and acetic acid functional groups enhances its reactivity, allowing for further derivatization. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its rigid heterocyclic framework. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its stability under standard conditions facilitates handling and storage in laboratory settings.
1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- structure
70598-12-8 structure
Product Name:1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl-
CAS No:70598-12-8
MF:C17H13BrN2O2
MW:357.201323270798
CID:546986
PubChem ID:14770004
Update Time:2025-05-25

1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl-
    • 2-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]acetic acid
    • 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
    • DTXSID50563837
    • CS-0251756
    • 2-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid
    • EN300-55979
    • 2-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)aceticacid
    • Z111830912
    • [3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
    • SCHEMBL11159845
    • AKOS030620148
    • 70598-12-8
    • Inchi: 1S/C17H13BrN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
    • InChI Key: HJPBMMFGHALHBV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C(CC(=O)O)=CN(C2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 356.01609
  • Monoisotopic Mass: 356.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12

1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- Pricemore >>

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1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- Related Literature

Additional information on 1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl-

Introduction to 1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- (CAS No. 70598-12-8) and Its Recent Applications in Chemical Biology

The compound 1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- (CAS No. 70598-12-8) represents a fascinating scaffold in the realm of chemical biology, characterized by its unique structural features and versatile biological activities. This heterocyclic derivative, featuring a pyrazole core substituted with acetic acid, a brominated phenyl group, and a phenyl moiety, has garnered significant attention due to its potential in drug discovery and molecular research.

1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- (CAS No. 70598-12-8) is structurally distinguished by the presence of a pyrazole ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This core structure is highly adaptable for medicinal chemistry modifications, enabling the development of compounds with tailored biological properties. The acetic acid side chain at the 4-position introduces a carboxylic acid functionality, which can participate in hydrogen bonding interactions and enhance binding affinity to biological targets. Additionally, the 3-(4-bromophenyl) and 1-phenyl substituents provide further opportunities for functionalization and interaction with biological systems.

In recent years, the exploration of pyrazole derivatives has expanded dramatically due to their wide-ranging biological activities. These compounds have been investigated for their roles in various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and anti-viral applications. The bromine atom in the 4-bromophenyl group not only enhances the lipophilicity of the molecule but also serves as a handle for further chemical modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

One of the most compelling aspects of 1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- (CAS No. 70598-12-8) is its potential as a scaffold for developing novel bioactive molecules. Researchers have leveraged this compound to design inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, studies have demonstrated that pyrazole derivatives can modulate the activity of kinases and phosphodiesterases, which are critical enzymes in cellular signaling pathways.

Recent advancements in computational chemistry have further accelerated the discovery of bioactive pyrazole derivatives like 1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- (CAS No. 70598-12-8). Molecular docking simulations have been employed to predict binding affinities and interactions with target proteins, allowing researchers to optimize lead compounds before experimental validation. These computational approaches have been particularly valuable in identifying potential drug candidates that exhibit high selectivity and low toxicity.

The pharmaceutical industry has shown keen interest in pyrazole-based compounds due to their favorable pharmacokinetic properties. The acetic acid moiety can be converted into esters or amides to improve solubility and oral bioavailability, while the bromine substituent facilitates further derivatization into more complex structures. Such modifications have led to the development of several clinical candidates that are currently undergoing preclinical or clinical trials.

Beyond drug discovery, 1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- (CAS No. 70598-12-8) has found applications in biochemical research as a tool compound for studying enzyme mechanisms and protein-protein interactions. Its ability to act as a competitive inhibitor or modulator has made it a valuable asset in laboratories investigating signal transduction pathways and metabolic networks.

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors such as bromobenzene and phenylacetic acid derivatives. Key steps include nucleophilic substitution reactions to introduce the bromophenyl group followed by condensation reactions to form the pyrazole ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- (CAS No. 70598-12-8) more accessible for research purposes.

In conclusion,1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-,1 phenyl, CAS No.:70598 -12 -8, stands out as a versatile and promising compound in chemical biology with significant implications for drug discovery and molecular research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration in both academic and industrial settings.

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